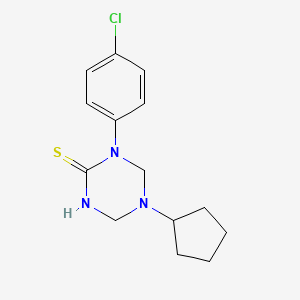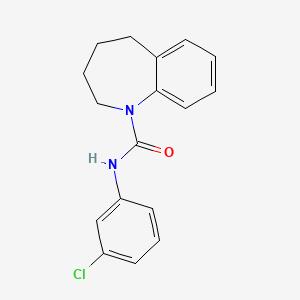![molecular formula C12H6N10S B11472224 8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B11472224.png)
8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRAZINE is a complex heterocyclic compound that incorporates multiple nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of multiple nitrogen-containing rings makes it a candidate for various biological activities and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRAZINE can be achieved through a series of reactions involving enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for synthesizing similar compounds . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve scalable reactions that can be performed under controlled conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency. Additionally, the late-stage functionalization of triazolo pyridine further demonstrates its synthetic utility .
Chemical Reactions Analysis
Types of Reactions
2-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the nitrogen atoms within the rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the compound’s structure .
Scientific Research Applications
2-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRAZINE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activities, making it a candidate for drug development and medicinal chemistry research.
Industrial Chemistry: The compound can be used in various industrial applications, including the synthesis of other complex heterocyclic compounds and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRAZINE involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen-containing rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, similar compounds have been shown to act as inhibitors of enzymes like JAK1 and JAK2, which are involved in various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: This compound shares a similar triazolo ring structure and exhibits various biological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Another compound with a similar fused ring structure, known for its energetic material properties.
1,2,4-Triazolo[4,3-a]pyrazine: This compound has been studied for its potential as a kinase inhibitor and its applications in medicinal chemistry.
Uniqueness
2-(6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-8-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)PYRAZINE is unique due to its combination of multiple nitrogen-containing rings, which provides it with distinct chemical and biological properties
Properties
Molecular Formula |
C12H6N10S |
|---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
3-pyrazin-2-yl-6-(tetrazolo[1,5-a]pyridin-8-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H6N10S/c1-2-7(9-16-19-20-21(9)5-1)11-18-22-10(15-17-12(22)23-11)8-6-13-3-4-14-8/h1-6H |
InChI Key |
VZMSIBJYWDIYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)C3=NN4C(=NN=C4S3)C5=NC=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,3-Benzodioxol-5-yl)-1-(3-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11472148.png)
![1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11472154.png)
![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(1-methylethyl)-1-(phenylmethyl)-2-thioxo-](/img/structure/B11472172.png)
![[4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11472176.png)
![7-(2,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472180.png)
![methyl (2E)-3-[5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl]prop-2-enoate](/img/structure/B11472188.png)
![[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside](/img/structure/B11472192.png)
![1-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11472201.png)
![4-{[5-(1-Adamantyl)-2-methyl-3-furoyl]amino}phenyl thiocyanate](/img/structure/B11472209.png)
![Ethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B11472213.png)
![3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11472226.png)

![Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester](/img/structure/B11472240.png)
